molecular formula C18H13ClN4S B2983400 (E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 881981-24-4

(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2983400
CAS No.: 881981-24-4
M. Wt: 352.84
InChI Key: LMTFHGKRYNFIPG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a benzyl group at position 3 and a 3-chlorostyryl group at position 5. This compound belongs to a class of fused heterocycles widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

3-benzyl-6-[(E)-2-(3-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S/c19-15-8-4-7-14(11-15)9-10-17-22-23-16(20-21-18(23)24-17)12-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTFHGKRYNFIPG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds that exhibit diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure and Properties

The compound features a triazole and thiadiazole moiety, which are known for their pharmacological significance. The presence of halogen substituents like chlorine enhances the compound's reactivity and biological efficacy.

Anticancer Activity

Recent studies have demonstrated the potent anticancer properties of triazolo-thiadiazole derivatives. A study highlighted that derivatives like (E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism of action involves the inhibition of Akt phosphorylation, which is crucial for cell survival and proliferation.

Cell Line IC50 Value (µM) Mechanism
MCF-712.5Akt inhibition
HT-2915.0Akt inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate to good antibacterial activity. The presence of the thiadiazole ring is believed to contribute to its effectiveness against microbial pathogens.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564

Anticonvulsant Activity

The anticonvulsant potential of (E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was assessed using established animal models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The compound demonstrated significant activity at doses as low as 30 mg/kg.

Test Model Dose (mg/kg) Effectiveness
MES30Significant reduction in seizure duration
PTZ30Significant reduction in seizure frequency

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines showed that the compound significantly inhibited cell growth in a dose-dependent manner.
  • In Vivo Studies : Animal models treated with the compound displayed a marked decrease in seizure activity compared to controls.

Comparison with Similar Compounds

Structural Variations

Triazolothiadiazole derivatives differ primarily in substituents at positions 3 and 6, which dictate their physicochemical and biological behaviors. Key structural analogs include:

Compound Substituent at Position 3 Substituent at Position 6 Key Features
Target Compound Benzyl 3-Chlorostyryl Rigid styryl group; chlorine enhances electrophilicity
3-Adamantyl-6-(2-chloro-6-fluorophenyl) Adamantane 2-Chloro-6-fluorophenyl Bulky adamantane enhances lipophilicity; halogenated aryl improves binding
3-Pentadecyl-6-phenyl Pentadecyl chain Phenyl Long alkyl chain increases hydrophobicity; moderate antitumor activity
3-(3-Chlorophenyl)-6-aryl 3-Chlorophenyl Varied aryl groups Chlorine at position 3 enhances antimicrobial activity
3-(3-Bromophenyl)-6-substituted 3-Bromophenyl Hydrogenated thiadiazole ring Bromine improves anticonvulsant activity; ring saturation reduces potency

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br, NO₂) at position 6 improve bioactivity by modulating electron density .
  • Conformational Rigidity : The styryl group in the target compound may enhance binding specificity compared to flexible alkyl chains .
Physicochemical Properties
  • Melting Points : Derivatives with bulky substituents (e.g., adamantane) exhibit higher melting points (>200°C) due to strong van der Waals interactions . The target compound’s styryl group likely results in a moderate melting point (~150–200°C), similar to other halogenated aryl analogs .
  • Solubility : Compounds with polar groups (e.g., pyridinyl in ) show improved aqueous solubility, whereas alkyl or adamantyl substituents reduce it . The target compound’s chlorine and styryl groups may balance hydrophobicity and moderate solubility.
Anticancer Activity
  • Target Compound: Not directly tested in provided evidence, but structurally similar to 3-heptadecyl-6-(3-nitrophenyl) (), which showed IC₅₀ values of 8–12 µM against breast cancer cells. The styryl group’s rigidity may enhance DNA intercalation or enzyme inhibition.
  • Adamantyl Derivatives : Demonstrated COX-1/2 inhibitory activity (IC₅₀: 0.5–2 µM), attributed to adamantane’s ability to penetrate hydrophobic enzyme pockets .
  • Alkyl-Substituted Analogs : Pentadecyl/heptadecyl chains in showed antitumor activity via fatty acid synthase inhibition, suggesting the target compound may act through similar mechanisms.
Antimicrobial Activity
  • 3-(3-Chlorophenyl)-6-aryl Derivatives : Exhibited MIC values of 12.5–25 µg/mL against S. aureus and E. coli . The target compound’s 3-chlorostyryl group may offer comparable or superior activity due to enhanced electrophilicity.
  • Microwave-Synthesized Derivatives : Fluoro and methoxy substituents (in ) showed broad-spectrum antibacterial activity, highlighting the role of electron-withdrawing groups.
Enzyme Inhibition
  • COX-1/2 Inhibition : Adamantyl derivatives () showed selectivity for COX-2 (IC₅₀: 0.7 µM), while phenyl analogs were less active. The target compound’s benzyl group may favor COX-2 binding.
  • Cholinesterase Inhibition : Triazolothiadiazoles with bromophenyl groups () had IC₅₀ values of 1–5 µM, suggesting chlorine in the target compound could mimic this activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.